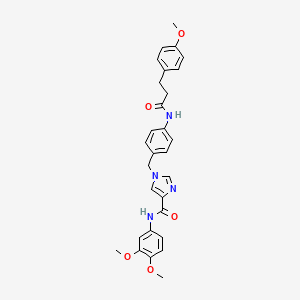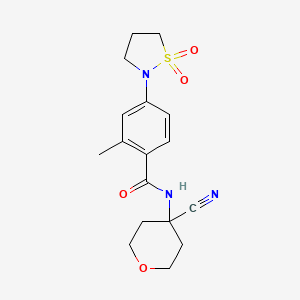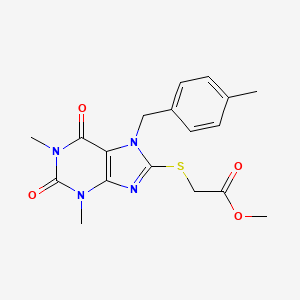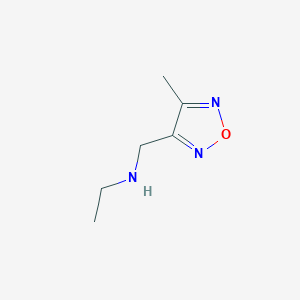
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety, similar to the one in the chemical structure of interest, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have been synthesized and tested for their effectiveness in treating tuberculosis. The derivatives were designed to improve cellular permeability and expected to become biotransformed to active species upon entering the mycobacterial cell, showing potency up to 16 times that of pyrazinamide in some instances (Gezginci, Martin, & Franzblau, 1998).
Antiallergic Properties
Another significant area of application is the synthesis of antiallergic agents. The structural features of the compound, notably the presence of an isopropyl group and 1,2,4-oxadiazole, have been linked to enhanced antiallergic activity. These features were explored in the development of new antiallergic medications, with certain derivatives showing promise in preclinical studies. Some compounds demonstrated antiallergic activities that were significantly higher than those of established treatments, indicating the potential for clinical development (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antitumor and Anti-5-lipoxygenase Agents
Research has also been conducted on novel pyrazolopyrimidines derivatives, aiming to explore their anticancer and anti-5-lipoxygenase activities. These derivatives, including structures akin to the compound of interest, were synthesized and tested against various cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme. The studies revealed that some derivatives possess significant antitumor activities and the potential to act as anti-5-lipoxygenase agents, making them candidates for further investigation in cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Activity
Additionally, compounds containing the pyrazolopyridine motif have been synthesized and screened for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These studies have shown that derivatives with specific substituents, such as the carboxamide group at certain positions, exhibited moderate to good antibacterial activity, indicating their potential as leads for the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Propiedades
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)18-9-10-20(24-12-18)29-16(4)19(13-26-29)22(30)25-11-17-8-6-5-7-15(17)3/h5-10,12-14H,11H2,1-4H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXEOKPTXDNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)
![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)


![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)



![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

